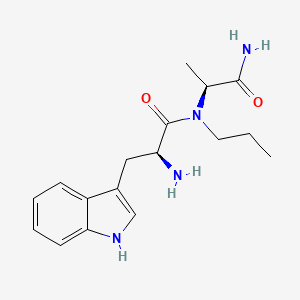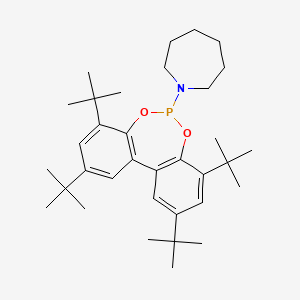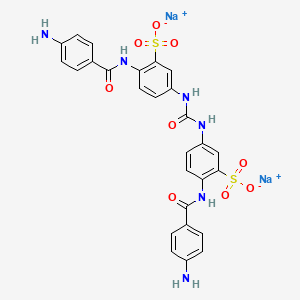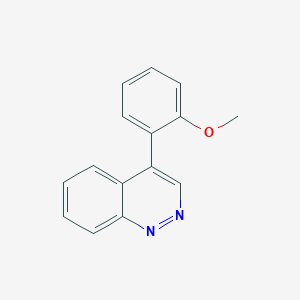
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide typically involves the use of indole derivatives and amino acid precursors. One common method involves the nucleophilic addition of indoles to ketones under mild conditions, catalyzed by Lewis acids . This process can be adapted to introduce the necessary functional groups and stereochemistry required for the target compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield secondary amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H24N4O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)-N-propylpropanamide |
InChI |
InChI=1S/C17H24N4O2/c1-3-8-21(11(2)16(19)22)17(23)14(18)9-12-10-20-15-7-5-4-6-13(12)15/h4-7,10-11,14,20H,3,8-9,18H2,1-2H3,(H2,19,22)/t11-,14-/m0/s1 |
Clave InChI |
JAQQNHBIGRVEKO-FZMZJTMJSA-N |
SMILES isomérico |
CCCN([C@@H](C)C(=O)N)C(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
SMILES canónico |
CCCN(C(C)C(=O)N)C(=O)C(CC1=CNC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/no-structure.png)



![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)


![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
